![molecular formula C14H14N6O2S B5719200 N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5719200.png)
N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as TAK-915, is a small molecule compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of glucose homeostasis and insulin secretion.
Wirkmechanismus
N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide acts as a selective antagonist of GPR40, which is expressed in various tissues, including the brain, pancreas, and gastrointestinal tract. GPR40 is involved in the regulation of glucose homeostasis and insulin secretion, as well as the modulation of neurotransmitter release and synaptic plasticity in the brain. By blocking the activity of GPR40, this compound is thought to enhance cognitive function and memory performance by modulating synaptic transmission and plasticity in the brain.
Biochemical and physiological effects:
This compound has been shown to improve cognitive function and memory performance in preclinical models of cognitive impairment. It has also been shown to reduce amyloid-beta deposition and neuroinflammation in the brain, which are hallmarks of Alzheimer's disease. However, the exact biochemical and physiological effects of this compound on the brain and other tissues are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide for lab experiments is its selectivity for GPR40, which allows for the specific modulation of this receptor without affecting other signaling pathways. However, this compound has some limitations, such as its low solubility and bioavailability, which may affect its efficacy in vivo. Additionally, the exact dose and administration regimen of this compound for optimal cognitive enhancement are still unknown and require further investigation.
Zukünftige Richtungen
There are several future directions for the research and development of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of focus is the optimization of the synthesis method and formulation of this compound for improved solubility and bioavailability. Another area of focus is the elucidation of the exact mechanism of action of this compound on synaptic transmission and plasticity in the brain. Additionally, the clinical efficacy and safety of this compound for the treatment of Alzheimer's disease and other cognitive disorders need to be further evaluated in clinical trials. Finally, the potential use of this compound in combination with other cognitive enhancers or neuroprotective agents for synergistic effects should be explored.
Synthesemethoden
The synthesis of N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-bromo-1-benzofuran with propylamine, followed by the reaction of the resulting compound with thioamide and tetrazole. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The purity and identity of the compound are confirmed by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-{[(1-propyl-1H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and age-related cognitive decline. In these studies, this compound has been shown to improve cognitive function and memory performance, as well as reduce amyloid-beta deposition and neuroinflammation in the brain. This compound is currently being evaluated in clinical trials for the treatment of Alzheimer's disease and other cognitive disorders.
Eigenschaften
IUPAC Name |
N-[(1-propyltetrazol-5-yl)carbamothioyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-2-7-20-13(17-18-19-20)16-14(23)15-12(21)11-8-9-5-3-4-6-10(9)22-11/h3-6,8H,2,7H2,1H3,(H2,15,16,17,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBICMALNHTVFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
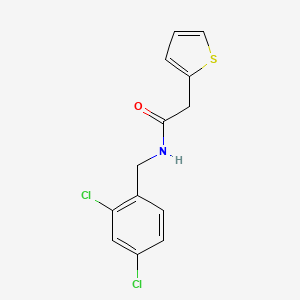
![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)
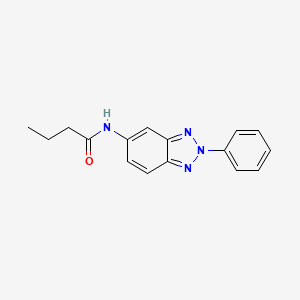
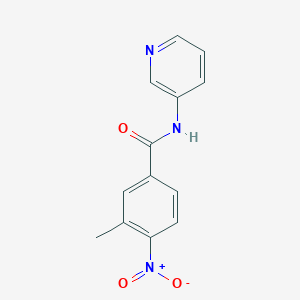
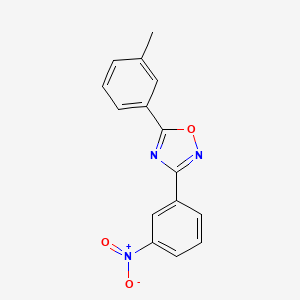
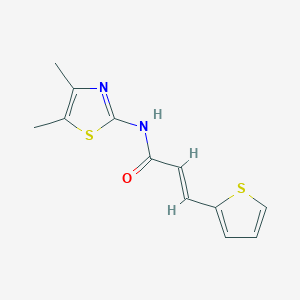
![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)

![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)
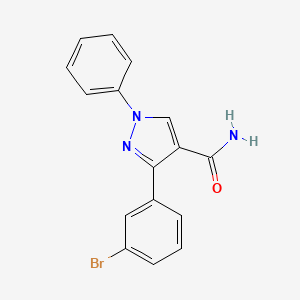
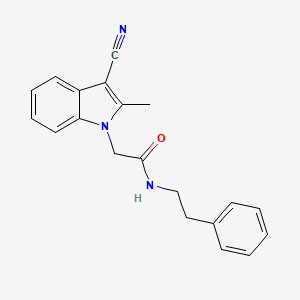
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}quinazolin-4(3H)-one](/img/structure/B5719220.png)